molecular formula C6H5ClFN3O B8250562 4-Amino-6-chloro-5-fluoronicotinamide

4-Amino-6-chloro-5-fluoronicotinamide

Cat. No.: B8250562
M. Wt: 189.57 g/mol
InChI Key: SNUSMCGYPPFLHZ-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-5-fluoronicotinamide is a chemical compound with the molecular formula C6H5ClFN3O It is a derivative of nicotinamide, featuring substitutions at the 4, 5, and 6 positions with amino, chloro, and fluoro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloro-5-fluoronicotinamide typically involves multi-step organic reactions. One common method includes the halogenation of nicotinamide derivatives followed by amination. For instance, starting with 6-chloro-5-fluoronicotinic acid, the compound can be converted to its corresponding amide through a reaction with ammonia or an amine source under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing robust and scalable reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-chloro-5-fluoronicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or aminated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Amino-6-chloro-5-fluoronicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-5-fluoronicotinamide involves its interaction with specific molecular targets. The amino, chloro, and fluoro groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

  • 4-Amino-6-chloronicotinamide
  • 5-Fluoronicotinamide
  • 6-Chloro-5-fluoronicotinamide

Comparison: Compared to these similar compounds, 4-Amino-6-chloro-5-fluoronicotinamide is unique due to the presence of all three functional groups (amino, chloro, and fluoro) on the nicotinamide ring. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-6-chloro-5-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN3O/c7-5-3(8)4(9)2(1-11-5)6(10)12/h1H,(H2,9,11)(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUSMCGYPPFLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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